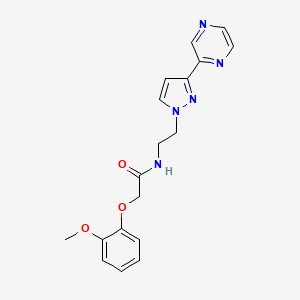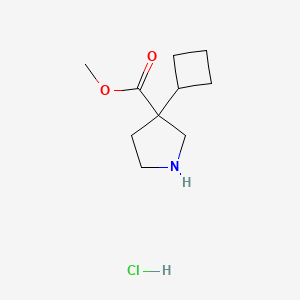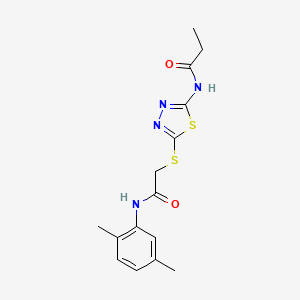
N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide" is a compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide" typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
The industrial production of this compound might involve optimization of reaction conditions for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to introduce additional functionalities.
Reduction: : Reduction reactions can modify specific moieties, such as reducing carbonyl groups to alcohols.
Substitution: : Various substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituting agents depending on the target substitution, like halides or nucleophiles.
Major Products Formed
Major products depend on the specific reaction pathway chosen, and can include oxidized derivatives, reduced forms, and various substituted compounds.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
Studies suggest potential interactions with biological targets, possibly as inhibitors or modulators of specific enzymes or receptors.
Medicine
Investigation into its potential as a therapeutic agent for conditions like cancer, infectious diseases, and neurological disorders.
Industry
Mechanism of Action
This compound likely exerts its effects through interactions with specific molecular targets. The precise pathways involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
"N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide"
"N-(6-((4-(4-ethylpiperazin-1-yl)-4-oxopentyl)thio)pyridazin-3-yl)-4-fluorobenzamide"
Uniqueness
The compound's uniqueness arises from its specific structural features, including the ethylpiperazine and fluorobenzamide moieties, which may confer distinct biological activities and properties compared to similar compounds.
Properties
IUPAC Name |
N-[6-[4-(4-ethylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2S/c1-2-26-11-13-27(14-12-26)20(28)4-3-15-30-19-10-9-18(24-25-19)23-21(29)16-5-7-17(22)8-6-16/h5-10H,2-4,11-15H2,1H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHLSAMCQITAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)



![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2968980.png)
![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2968988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
![1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968992.png)
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
